{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
CAS No.: 891449-08-4
Cat. No.: VC21517498
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891449-08-4 |
|---|---|
| Molecular Formula | C18H16N2O4 |
| Molecular Weight | 324.3g/mol |
| IUPAC Name | 2-[2-[(4-acetylphenoxy)methyl]benzimidazol-1-yl]acetic acid |
| Standard InChI | InChI=1S/C18H16N2O4/c1-12(21)13-6-8-14(9-7-13)24-11-17-19-15-4-2-3-5-16(15)20(17)10-18(22)23/h2-9H,10-11H2,1H3,(H,22,23) |
| Standard InChI Key | JEFVCYRSHFWKQV-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O |
Introduction
Chemical Properties and Structure
Structural Characteristics
{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid features a benzimidazole core with two key functional groups: an acetylphenoxy group attached at the 2-position via a methylene bridge, and an acetic acid moiety linked to the nitrogen at position 1 of the benzimidazole ring. This structural arrangement creates a molecule with multiple reactive sites and potential for hydrogen bonding and other intermolecular interactions.
The compound's structure can be characterized by several key components:
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The benzimidazole core (a fused benzene and imidazole ring system)
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A methylene bridge connecting the benzimidazole to the acetylphenoxy group
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An acetyl group at the para position of the phenoxy ring
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An acetic acid group attached to one of the nitrogen atoms in the benzimidazole ring
Physical and Chemical Properties
The compound exists as a solid at room temperature with physical and chemical properties that reflect its complex structure. Table 1 summarizes the key properties of {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid based on available data.
Table 1: Key Properties of {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
| Property | Value | Reference |
|---|---|---|
| CAS Number | 891449-08-4 | |
| Molecular Formula | C18H16N2O4 | |
| Molecular Weight | 324.3 g/mol | |
| Physical State | Solid | |
| Solubility | Likely soluble in polar organic solvents | - |
| Classification | Benzimidazole derivative | |
| Hazard Classification | Irritant |
Spectroscopic Characteristics
While specific spectroscopic data for {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is limited in the available literature, benzimidazole compounds typically exhibit characteristic spectral patterns. These include distinctive NMR signals for the aromatic protons of the benzimidazole core and the methylene bridges, as well as characteristic IR absorptions for the carboxylic acid and acetyl functionalities.
Biological and Pharmacological Activities
Structure-Activity Relationship Considerations
The biological activity of benzimidazole derivatives is often closely related to their structural features. The presence of specific substituents can significantly influence the compound's interaction with biological targets. For {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid, several structural elements may contribute to potential biological activity:
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The benzimidazole core, which is known to interact with various biological macromolecules
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The acetylphenoxy group, which may influence lipophilicity and target binding
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The acetic acid moiety, which can participate in hydrogen bonding and ionic interactions
Related benzimidazole derivatives have shown promising results as enzyme inhibitors. For example, certain N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amines have demonstrated significant acetylcholinesterase inhibitory activity . The structural similarity between these compounds and {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid suggests potential for similar biological activities.
Comparison with Related Compounds
Table 2: Comparison of {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid with Related Benzimidazole Derivatives
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